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Cat. No.: B1664886 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable

activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy

homeostasis.[1][2] Its ability to mimic the metabolic effects of exercise has made it a valuable

tool in preclinical research for a wide range of conditions, including metabolic syndrome,

diabetes, and age-related decline in physical performance.[1] Upon cellular uptake, AICAR is

phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide

(ZMP), an AMP analog that allosterically activates AMPK.[2] This activation initiates a signaling

cascade that shifts cellular metabolism from anabolic to catabolic processes.[1][2] Determining

the optimal in vivo dosage is critical for achieving the desired therapeutic effects while

minimizing potential off-target effects. These application notes provide a comprehensive guide

to selecting appropriate AICAR dosages for animal studies, complete with detailed protocols

and a summary of reported dosages and their outcomes.

Data Presentation: Summary of AICAR Dosages in
Animal Models
The following table summarizes quantitative data from various in vivo studies in mice and rats

to facilitate the comparison of dosages, administration routes, and observed effects.
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Animal
Model

Species
AICAR
Dosage

Administr
ation
Route &
Frequenc
y

Duration
Key
Outcome
s

Referenc
e(s)

High-Fat

Diet (HFD)-

induced

Diabetic

Polyneurop

athy

Mouse 500 mg/kg

Intraperiton

eal (IP)

injection,

daily

2-4 months

Prevented

and

reversed

peripheral

neuropathy

; increased

AMPK

phosphoryl

ation in

DRG

neurons by

3-fold.

[1][3]

High-Fat

Diet (HFD)-

induced

Obesity/Me

tabolic

Syndrome

Mouse

500 µg/g

(500

mg/kg)

IP

injection, 3

times/week

8 weeks

Attenuated

adipose

inflammatio

n, partially

restored

glucose

tolerance,

and

reduced

hepatic

steatosis.

[1]

Aged Mice

(23

months)

Mouse 300-500

mg/kg

(increment

ally

increased)

Subcutane

ous (SC)

injection,

daily

31 days Prevented

decline in

treadmill

running

capacity

and

increased

ex vivo

[1]
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muscle

force

production.

ob/ob Mice

(obesity

and

diabetes

model)

Mouse

0.5 mg/g

(500

mg/kg)

IP

injection,

daily

14 days

Normalized

obesity-

induced

alterations

in skeletal

muscle

mTOR

signaling

and

improved

translation

al capacity.

[1][4]

Young and

Aged

C57Bl/6

Mice

Mouse 500 mg/kg

IP

injection,

daily

3-14 days

Improved

water

maze

performanc

e and

motor

function.

[5]

High-Fat-

Fed Rats
Rat 250 mg/kg

SC

injection,

single dose

46 minutes

Increased

glucose

and fatty

acid uptake

in white

muscle;

decreased

plasma

glucose

(~25%)

and insulin

(~60%).

[2][6]
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Wistar

Rats
Rat 0.7 g/kg

IP

injection,

daily

4 and 8

weeks

Reduced

adiposity

by

remodeling

adipocyte

metabolism

.

[7]

Obese

Zucker

Rats

Rat 0.5 mg/g

SC

injection,

daily

7 weeks

Improved

glucose

tolerance

and lipid

profile, and

reduced

systolic

blood

pressure.

[8]

DOCA-salt

Hypertensi

ve Rats

Rat 100 mg/kg

SC

injection,

daily

21 days

No

significant

attenuation

of

hypertensi

on.

[9]

Note: The effective dose of AICAR can vary significantly depending on the animal model,

research question, and desired endpoint. It is highly recommended to perform a pilot study with

a dose-response analysis to determine the optimal concentration for your specific experimental

conditions.[1]

Experimental Protocols
Protocol 1: Preparation of AICAR Solution for Injection
This protocol describes the preparation of a sterile AICAR solution for in vivo administration.

Materials:
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5-Aminoimidazole-4-carboxamide (AICAR) powder

Sterile 0.9% saline

Sterile microcentrifuge tubes

Calibrated analytical balance

Vortex mixer

0.22 µm syringe filter

Sterile syringe and vial

Procedure:

Under sterile conditions, such as in a laminar flow hood, weigh the required amount of

AICAR powder.[1]

Transfer the powder to a sterile microcentrifuge tube.[10]

Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.

For example, for a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the

concentration would be 125 mg/mL.[1]

Vortex the solution thoroughly until the AICAR is completely dissolved. Gentle warming (e.g.,

to 37°C) may be required to aid dissolution, as AICAR solubility in saline can be limited.[1]

[10]

Ensure the final solution is clear and free of any precipitate.[10]

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.[1]

Storage: Prepare the solution fresh daily. For short-term use on the same day, store at 4°C.

For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: In Vivo Administration of AICAR
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This protocol provides procedures for intraperitoneal (IP) and subcutaneous (SC) injections in

mice.

Procedure for Intraperitoneal (IP) Injection:

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.[1]

Tilt the mouse slightly with its head down.[1]

Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, being

careful to avoid the midline to prevent injury to the bladder or cecum.[1]

Slowly inject the prepared AICAR solution.[1]

Withdraw the needle and return the mouse to its cage.[1]

Monitor the animal for any adverse reactions following the injection.[1]

Procedure for Subcutaneous (SC) Injection:

Gently restrain the mouse and lift the skin on the back between the shoulder blades to form

a "tent".[1]

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[1]

Inject the AICAR solution into the subcutaneous space.[1]

Withdraw the needle and return the mouse to its cage.[1]

Mandatory Visualizations
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Click to download full resolution via product page

Caption: AICAR activates the AMPK signaling cascade, promoting catabolic and inhibiting

anabolic pathways.[2]

Experimental Workflow
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Caption: A typical experimental workflow for in vivo AICAR studies in animal models.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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